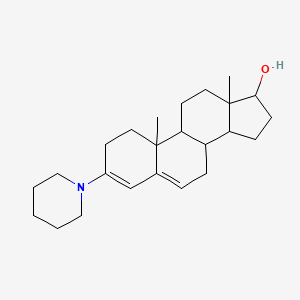
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol is a synthetic steroidal compound. It is structurally characterized by the presence of a piperidine ring attached to the androsta-3,5-diene skeleton. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol typically involves the following steps:
Starting Material: The synthesis begins with androsta-3,5-dien-17-one.
Piperidinylation: The key step involves the introduction of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with androsta-3,5-dien-17-one under basic conditions.
Reduction: The final step involves the reduction of the ketone group at the 17th position to form the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the piperidinylation and reduction reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group at the 17th position can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of androsta-3,5-dien-17-one.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol involves its interaction with steroid receptors. It may act as an agonist or antagonist, depending on the specific receptor and biological context. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various endogenous steroids.
類似化合物との比較
Similar Compounds
Abiraterone: A structurally similar compound used in the treatment of prostate cancer.
Androsta-3,5-dien-17-one: The precursor in the synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol.
Dihydrotestosterone (DHT): A naturally occurring androgen with a similar steroidal structure.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other steroidal compounds and may contribute to its specific interactions with biological targets.
特性
CAS番号 |
40574-17-2 |
|---|---|
分子式 |
C24H37NO |
分子量 |
355.6 g/mol |
IUPAC名 |
10,13-dimethyl-3-piperidin-1-yl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H37NO/c1-23-12-10-18(25-14-4-3-5-15-25)16-17(23)6-7-19-20-8-9-22(26)24(20,2)13-11-21(19)23/h6,16,19-22,26H,3-5,7-15H2,1-2H3 |
InChIキー |
CHJFSCGOEQAVIC-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)N5CCCCC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















